molecular formula C21H17ClFN5O2 B2825051 N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide CAS No. 1251693-39-6

N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide

Cat. No.: B2825051
CAS No.: 1251693-39-6
M. Wt: 425.85
InChI Key: GKUPAIORSKUNPJ-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring and a 2-methylimidazole moiety linked via an acetamide group. The 3-fluorophenyl substituent on the oxadiazole and the 3-chloro-4-methylphenyl group on the acetamide backbone contribute to its unique electronic and steric properties. Such N-substituted acetamides are of significant interest in medicinal chemistry due to their structural resemblance to bioactive molecules, including penicillin derivatives and coordination ligands .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2/c1-12-6-7-16(9-17(12)22)25-19(29)11-28-10-18(24-13(28)2)20-26-21(30-27-20)14-4-3-5-15(23)8-14/h3-10H,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUPAIORSKUNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2C)C3=NOC(=N3)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3-fluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

    Synthesis of the imidazole ring: The imidazole ring can be synthesized by the condensation of glyoxal with ammonia and an appropriate aldehyde.

    Coupling reactions: The oxadiazole and imidazole intermediates are then coupled with 3-chloro-4-methylphenyl acetic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and imidazole structures. For example:

  • Oxadiazole Derivatives : Compounds similar to N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide have shown significant cytotoxic effects against various cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent activity .
CompoundCell LineIC50 (µM)
Example AHeLa36
Example BHCT11634

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Studies have demonstrated that derivatives with similar structures exhibit moderate to good activity against both gram-positive and gram-negative bacteria .

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliGood

Case Study: Anticancer Screening

In a study examining a series of oxadiazole derivatives, compounds were evaluated for their antiproliferative effects on multiple cancer cell lines. The results indicated that modifications to the substituents on the oxadiazole significantly influenced activity levels, suggesting a structure–activity relationship (SAR) that could be leveraged for further drug development .

Case Study: Antimicrobial Evaluation

Another case study focused on the antimicrobial properties of similar compounds demonstrated effective inhibition against Staphylococcus aureus and other pathogens. The findings support the potential application of such compounds in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by interacting with its binding domain. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogues with Triazole and Thiazole Moieties

Example Compounds :

  • N-(4-Chlorophenyl)-2-(4-(naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Features a 1,2,3-triazole core instead of oxadiazole. Key IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl) indicate functional group differences compared to the target compound’s oxadiazole-related bands (~1600 cm⁻¹ for C=N/C–O) .
  • 9a–9e (Benzimidazole-Triazole-Thiazole Derivatives) : These compounds, such as 9c (4-bromophenyl-thiazole), highlight how halogen substituents influence binding in docking studies. The target’s 3-fluorophenyl group may offer improved electronic effects over bromine or methoxy groups .

Key Differences :

  • Core Heterocycles: Oxadiazole vs. triazole/thiazole.
  • Substituent Effects : Fluorine’s electronegativity in the target compound may improve metabolic stability compared to bulkier groups like naphthalenyloxy in 6m .

Thioimidazole and Sulfur-Containing Analogues

Example Compound :

  • N-(3-Chloro-4-methylphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide () : Replaces oxadiazole with a thioimidazole group. The sulfur atom increases hydrophobicity but may reduce hydrogen-bonding capacity compared to the oxadiazole’s nitrogen-oxygen system .

Key Differences :

  • Solubility and Reactivity : Sulfur in thioimidazole derivatives may reduce aqueous solubility but enhance membrane permeability.
  • Synthetic Accessibility : Thioether formation (e.g., via thiol-alkyne coupling) vs. oxadiazole synthesis (e.g., cyclization of amidoximes).

Dichlorophenyl and Halogen-Substituted Acetamides

Example Compound :

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () : Shares an acetamide backbone but incorporates dichlorophenyl and pyrazolone groups. Crystallographic data reveals conformational flexibility (dihedral angles: 44.5°–77.5°), suggesting the target compound’s oxadiazole-imidazole system may adopt more rigid geometries .

Key Differences :

  • Crystal Packing : The target’s planar oxadiazole could promote π-π stacking, whereas dichlorophenyl analogs rely on halogen bonding.
  • Bioactivity : Dichlorophenyl derivatives often exhibit pesticidal activity (e.g., cyprofuram in ), whereas fluorine in the target may redirect applications toward pharmaceuticals .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Oxadiazole-Imidazole Acetamide 3-Fluorophenyl, 3-Cl-4-MePh Under investigation -
6m (Triazole Acetamide) 1,2,3-Triazole Naphthalenyloxy, 4-ClPh Unspecified
9c (Benzimidazole-Triazole-Thiazole) Thiazole-Triazole 4-Bromophenyl Docking affinity
(Thioimidazole Acetamide) Thioimidazole 1-MeImidazol-2-ylthio Unspecified
Dichlorophenyl Acetamide () Pyrazolone 3,4-Dichlorophenyl Antimicrobial/Pesticidal

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide is a complex organic compound that has attracted significant attention due to its diverse biological activities. The compound features multiple functional groups, including a chloro-methylphenyl group, a fluorophenyl group, an oxadiazole ring, and an imidazole ring, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure

The IUPAC name of the compound is as follows:

Property Value
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylimidazol-1-yl]acetamide
Molecular Formula C21H17ClFN5O2
Molecular Weight 417.84 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the oxadiazole and imidazole rings enables the compound to modulate enzymatic activities and receptor functions. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways through competitive inhibition or allosteric modulation.

Biological Activities

Research has indicated that compounds containing oxadiazole and imidazole moieties exhibit a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising cytotoxic effects against various cancer cell lines. In studies evaluating similar oxadiazole derivatives, IC50 values were reported below 100 μM for human cancer cell lines such as HCT-116 and HeLa .
    • Mechanistic studies indicated that these compounds induce apoptosis in cancer cells by activating caspases and promoting phosphatidylserine translocation .
  • Antimicrobial Activity :
    • Compounds with similar structural features have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies highlighted the efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties :
    • Some derivatives have shown potential in reducing inflammatory responses by inhibiting key inflammatory mediators such as COX enzymes .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The most active compounds exhibited IC50 values ranging from 34 μM to 75 μM against HeLa and MCF-7 cells. Morphological assessments revealed characteristic apoptotic changes in treated cells, including shrinkage and detachment from the culture surface .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a series of oxadiazole derivatives were screened for their ability to inhibit bacterial growth. The results indicated that certain compounds significantly inhibited the growth of Staphylococcus aureus with minimal inhibitory concentrations (MIC) below 50 μg/mL .

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